(S)-(+)-2-Chloromandelic acid

描述

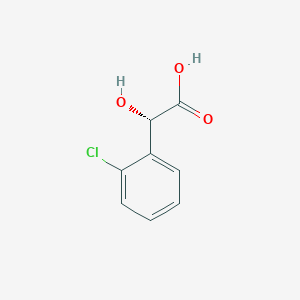

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-(2-chlorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOLDZZTBNYTMS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312276 | |

| Record name | (S)-2-Chloromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52950-19-3 | |

| Record name | (S)-2-Chloromandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52950-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Chloromandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052950193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-Chloromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-(2-Chlorophenyl)-2-hydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetic acid, 2-chloro-α-hydroxy-, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-2-CHLOROMANDELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3948WAT0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-(+)-2-Chloromandelic acid physical properties and structure

An In-depth Technical Guide to the Physical Properties and Structure of (S)-(+)-2-Chloromandelic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chiral building blocks is paramount. This compound, a key intermediate in the synthesis of pharmaceuticals such as the antiplatelet agent (S)-clopidogrel, is one such critical molecule.[1] This technical guide provides a detailed overview of its physical properties and structural features, supported by experimental methodologies and visual representations to facilitate comprehension and application in a research and development setting.

Chemical Structure and Identification

This compound is a chiral carboxylic acid characterized by a phenyl ring substituted with a chlorine atom at the ortho-position and a stereogenic center at the alpha-carbon of the carboxylic acid.

Molecular Structure:

Caption: 2D Chemical Structure of this compound

The spatial arrangement of the substituents around the chiral carbon atom is defined by the "(S)" designation according to the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light to the right.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 52950-19-3 |

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol |

| InChI | InChI=1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1 |

| SMILES | O--INVALID-LINK--c1ccccc1Cl |

Physical Properties

The physical properties of this compound are crucial for its handling, purification, and use in synthesis. These properties are summarized in the table below.

Table 2: Physical Properties of this compound

| Property | Value |

| Physical State | Solid, powder |

| Melting Point | 118-121 °C |

| Solubility | Soluble in water and methanol.[2] |

| Optical Rotation | While the "(+)" designation indicates dextrorotation, a specific experimental value for the specific rotation is not consistently reported across publicly available safety and specification documents. The optical purity is a critical parameter for its use in stereoselective synthesis.[3] |

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying the physical properties of a compound. Below are generalized, yet detailed, methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.

Workflow for Melting Point Determination:

Caption: Workflow for Melting Point Determination.

Solubility Assessment

The solubility of a compound in various solvents is a fundamental property that dictates its application in different reaction and purification systems.

Protocol for Solubility Determination:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Sample Preparation: Weigh a precise amount of this compound (e.g., 10 mg) into a series of small vials.

-

Solvent Addition: Add a measured volume of a selected solvent (e.g., 1 mL) to each vial.

-

Equilibration: Vigorously stir or sonicate the vials at a controlled temperature (e.g., 25 °C) for a set period to ensure equilibrium is reached.

-

Observation: Visually inspect the vials for the complete dissolution of the solid.

-

Quantification (Optional): If the compound dissolves, add more solute until saturation is reached. If it does not dissolve, the amount of dissolved material in the supernatant can be quantified using techniques like HPLC or UV-Vis spectroscopy after filtration. The solubility is then expressed in terms of concentration (e.g., mg/mL or mol/L).

Optical Rotation Measurement

Optical rotation is a defining characteristic of a chiral molecule and is measured using a polarimeter. This property confirms the enantiomeric identity and purity of the sample.

Experimental Workflow for Polarimetry:

Caption: Experimental Workflow for Optical Rotation Measurement.

Logical Relationships of Key Properties

The interplay between the structure and the physical properties of this compound is fundamental to its chemical behavior.

Caption: Logical Relationships of this compound Properties.

This guide provides a foundational understanding of the physical properties and structure of this compound. For any application, it is recommended to consult the specific certificate of analysis for the lot of material being used to obtain the most accurate and up-to-date data.

References

(S)-(+)-2-Chloromandelic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential technical data for (S)-(+)-2-Chloromandelic acid, a chiral building block frequently utilized in pharmaceutical synthesis and chemical research. Below are its key identifiers and physical properties, presented for ease of reference and comparison.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below. This information is critical for reaction planning, analytical method development, and material handling.

| Property | Value | Citations |

| CAS Number | 52950-19-3 | [1][2] |

| Molecular Weight | 186.59 g/mol | [3][4][5] |

| Molecular Formula | C₈H₇ClO₃ | [1][3] |

| Synonyms | (+)-2-chloromedolic acid, (s)-o-chloromandelic acid | [1] |

| Physical Form | Solid, powder | [2] |

| Melting Point | 118-121 °C |

Compound Identification Workflow

The following diagram illustrates the logical relationship between the common name of the compound and its primary chemical identifiers. This visualization helps in understanding the direct association between the chemical nomenclature and its standardized registry numbers and formula.

Caption: Relationship between compound name and key identifiers.

Note: This document is intended for informational purposes for a technical audience. No experimental protocols were cited in the generation of this specific guide.

References

- 1. This compound, 95% | CAS 52950-19-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. indiamart.com [indiamart.com]

- 3. 2-chloromandelic acid | 10421-85-9 [chemnet.com]

- 4. 2-Chloromandelic acid | C8H7ClO3 | CID 97720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloromandelic acid 98 10421-85-9 [sigmaaldrich.com]

Synthesis and purification of (S)-(+)-2-Chloromandelic acid

An In-Depth Technical Guide to the Synthesis and Purification of (S)-(+)-2-Chloromandelic Acid

Introduction

This compound is a crucial chiral building block in the pharmaceutical industry, most notably serving as a key intermediate in the synthesis of the anti-platelet aggregation drug (S)-clopidogrel.[1] Its stereochemistry is vital for the biological activity of the final active pharmaceutical ingredient (API). Consequently, robust and efficient methods for producing this compound in high enantiomeric purity are of significant interest to researchers and drug development professionals.

The primary industrial strategy for obtaining enantiopure this compound does not typically involve direct asymmetric synthesis. Instead, it relies on the synthesis of a racemic mixture of (R,S)-2-chloromandelic acid, followed by a resolution step to separate the desired (S)-enantiomer from the unwanted (R)-enantiomer. This guide provides a comprehensive overview of the prevalent methods for this resolution, including detailed experimental protocols, comparative quantitative data, and process workflows.

Section 1: Synthesis of Racemic (R,S)-2-Chloromandelic Acid

The common precursor for enantiomeric resolution is the racemic acid. A typical synthesis begins with 2-chlorobenzaldehyde, which undergoes a cyanohydrin reaction followed by hydrolysis to yield racemic 2-chloromandelic acid.

Caption: General synthesis workflow for racemic 2-chloromandelic acid.

Section 2: Enantiomeric Resolution and Purification Strategies

Several techniques have been successfully employed to resolve racemic 2-chloromandelic acid. The choice of method often depends on factors such as scale, required purity, cost, and available equipment.

Enzymatic Kinetic Resolution

Kinetic resolution leverages enzymes to selectively catalyze a reaction with one enantiomer at a much higher rate than the other, allowing for their separation. For 2-chloromandelic acid, lipase-catalyzed transesterification is a well-documented method.[1]

Principle: Lipase AK is used to catalyze the irreversible transesterification of (R,S)-2-chloromandelic acid with an acyl donor, such as vinyl acetate. The enzyme preferentially acylates the (R)-enantiomer, converting it into an ester. The unreacted (S)-enantiomer can then be separated from the (R)-ester. This reaction mechanism is described as Ping-Pong bi-bi.[1]

Caption: Workflow for enzymatic kinetic resolution of 2-chloromandelic acid.

Experimental Protocol: The enantioselective resolution is conducted in an organic solvent using lipase AK as the catalyst and vinyl acetate as the acyl donor.[1] Key parameters that are optimized to achieve high selectivity and conversion include the choice of organic solvent, temperature, water content, substrate ratio, and enzyme loading.[1] Under optimal conditions, a high conversion of the (R)-enantiomer is achieved, leaving the (S)-enantiomer with high enantiomeric excess.[1]

Diastereomeric Salt Crystallization

This classical resolution technique is widely used in industrial applications due to its scalability and effectiveness.[2]

Principle: The racemic acid is reacted with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization, exploiting differences in their solubility in a given solvent. After separation, the desired salt is acidified to liberate the pure this compound.

Caption: Workflow for resolution via diastereomeric salt crystallization.

Experimental Protocol:

-

Salt Formation: Racemic (R,S)-2-chloromandelic acid and a chiral amino alcohol (e.g., (S)-2-amino-1,1-diphenyl-1-propanol) are dissolved in an organic solvent such as ethanol or ethyl acetate.[2] The molar ratio of racemic acid to resolving agent is typically optimized, for example, 1:0.5-0.95.[2]

-

Crystallization: The solution is heated (e.g., 30-100°C) for several hours (e.g., 1-8 hours) and then allowed to cool to room temperature, inducing the crystallization of the less soluble diastereomeric salt.[2]

-

Isolation: The precipitated solid salt is collected by filtration.[2]

-

Liberation of the Acid: The isolated diastereomeric salt is dissolved in water. A mineral acid, such as sulfuric or hydrochloric acid, is added to adjust the pH to 2-3.[2] This protonates the carboxylate, liberating the free 2-chloromandelic acid.

-

Extraction and Purification: The aqueous solution is extracted with an organic solvent like ethyl acetate. The organic layers are combined, and the solvent is removed by evaporation to yield the enantiomerically pure acid.[2]

Enantiospecific Cocrystallization

A more recent alternative to classical salt formation is the use of a chiral coformer to induce the selective crystallization of one enantiomer from a racemic mixture.

Principle: A chiral coformer, such as the antiepileptic drug Levetiracetam ((S)-enantiomer), is added to a solution of racemic 2-chloromandelic acid. The coformer exhibits enantiospecific recognition, forming a stable cocrystal with only one of the enantiomers (in this case, the (S)-enantiomer).[3] This cocrystal precipitates from the solution, leaving the other enantiomer ((R)-enantiomer) enriched in the mother liquor.[3]

Caption: Logical workflow of enantiospecific cocrystallization.

Experimental Protocol (with Levetiracetam):

-

Dissolution: Racemic 2-chloromandelic acid (e.g., 3.14 mmol) and Levetiracetam (e.g., 3.73 mmol) are mixed in a solvent like acetonitrile (e.g., 2.0 mL).[3]

-

Equilibration: The mixture is heated to 60°C for two hours to ensure complete dissolution.[3]

-

Crystallization: The solution is slowly cooled to room temperature. Seeding with pre-formed cocrystals can be used to induce crystallization. The mixture is then stored at a low temperature (e.g., -15°C) for an extended period (e.g., 14 days) to allow the solid-liquid equilibrium to be reached.[3]

-

Isolation: The precipitated cocrystal is collected by vacuum filtration and washed.[3] The (S)-2-chloromandelic acid can then be recovered from the cocrystal.

Chiral Chromatography

While often used for analytical purposes to determine enantiomeric excess, chiral chromatography can also be employed for preparative-scale separations.

Principle: A racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP) or is eluted with a mobile phase containing a chiral additive. The two enantiomers interact differently with the chiral environment, causing them to travel through the column at different rates and thus be separated.

Methodologies:

-

High-Performance Liquid Chromatography (HPLC): A column such as CHIRALPAK® IC can be used.[4] The mobile phase often consists of a non-polar solvent like n-hexane, a polar modifier like isopropanol, and an acidic additive like trifluoroacetic acid (TFA).[4] However, for 2-chloromandelic acid, the enantioselectivity on this specific column was reported to be low.[4]

-

Ligand Exchange Chromatography: This method uses chiral ionic liquids (CILs) as chiral selectors. A baseline separation of 2-chloromandelic acid enantiomers with a resolution of 1.69 has been achieved under optimized conditions, including CIL and Cu2+ concentration, mobile phase pH, and temperature.[5]

Section 3: Quantitative Data Summary

The effectiveness of different resolution techniques can be compared based on key performance metrics such as yield and the enantiomeric excess (ee%) of the final product.

| Resolution Method | Resolving Agent / Catalyst | Yield | Enantiomeric Excess (ee%) / Purity | Reference |

| Enzymatic Kinetic Resolution | Lipase AK | N/A (High Conversion) | ≥98.15% (for remaining S-acid) | [1] |

| Diastereomeric Salt Crystallization | Chiral Amino Alcohols | ≥75% (overall process) | >99% | [2] |

| Enantiospecific Cocrystallization | Levetiracetam | N/A | 78% optical purity (S-enantiomer in solid) | [3] |

| Ligand Exchange Chromatography | Chiral Ionic Liquids | N/A (Separation) | Resolution (Rs) = 1.69 | [5] |

Conclusion

The preparation of enantiomerically pure this compound is predominantly achieved through the resolution of its racemic form. For large-scale industrial production, diastereomeric salt crystallization remains a preferred method due to its high efficiency, yielding products with excellent enantiomeric purity (>99% ee) and good overall yields (≥75%).[2] Enzymatic kinetic resolution offers a green chemistry alternative with very high selectivity, resulting in an enantiomeric excess of over 98%.[1] Newer methods like enantiospecific cocrystallization are promising but may require further optimization to improve the purity of the initially crystallized product.[3] Chiral chromatography is highly effective for achieving separation but is often more suitable for analytical or small-scale preparative work. The selection of the optimal method will ultimately be guided by the specific requirements of the synthesis, including scale, cost-effectiveness, and desired final purity.

References

- 1. Experiment and simulation on kinetic resolution of (R,S)-2-chloromandelic acid by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102603518A - Resolution method for 2-chloromandelic acid by crystalizing diastereomeric salts - Google Patents [patents.google.com]

- 3. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Emergence of a Resolving Agent: A Technical Guide to 2-Chloromandelic Acid in Chiral Separations

For decades, the separation of enantiomers has been a critical challenge in the chemical and pharmaceutical industries. The development of effective chiral resolving agents has been paramount in obtaining enantiomerically pure compounds essential for drug development and other applications. Among these, 2-chloromandelic acid has emerged as a versatile and efficient resolving agent. This technical guide delves into the discovery, history, and core applications of 2-chloromandelic acid, providing researchers, scientists, and drug development professionals with an in-depth understanding of its utility.

A Historical Perspective: The Rise of Mandelic Acid Derivatives

The principle of chiral resolution via diastereomeric salt formation was first demonstrated by Louis Pasteur in 1853.[1] This foundational technique involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization.

Core Application: Resolution of Racemic Compounds

2-Chloromandelic acid is primarily employed in the resolution of racemic amines and other basic compounds through the formation of diastereomeric salts. More recently, its application has expanded to include enantiospecific cocrystallization, a technique particularly useful for the resolution of non-ionizable compounds.

Diastereomeric Salt Formation

The classical and most widely used application of 2-chloromandelic acid is in the resolution of racemic amines. The process involves the reaction of the racemic amine with an enantiomerically pure form of 2-chloromandelic acid (either (R)- or (S)-) to form a pair of diastereomeric salts. The differential solubility of these salts in a chosen solvent allows for the selective crystallization of one diastereomer, which can then be isolated. Subsequent treatment of the isolated salt with a base regenerates the enantiomerically enriched amine.

A notable example is the resolution of various amines where chiral amino alcohols are used to resolve 2-chloromandelic acid itself, yielding enantiomeric excess (ee) values greater than 99% and overall yields exceeding 75%.[2]

Enantiospecific Cocrystallization

A more modern application of 2-chloromandelic acid is its use as a coformer in enantiospecific cocrystallization. This technique is particularly valuable for the resolution of racemic compounds that do not readily form salts. In this process, one enantiomer of the resolving agent selectively forms a cocrystal with one enantiomer of the racemate, leaving the other enantiomer in solution.

A significant application of this method is the resolution of the antiepileptic drug, etiracetam. (S)-2-chloromandelic acid was found to cocrystallize exclusively with (S)-etiracetam, achieving a high yield and enantiopurity.

Quantitative Data Summary

The following tables summarize the quantitative data from various resolution experiments using 2-chloromandelic acid and in the resolution of 2-chloromandelic acid itself.

| Racemic Compound | Resolving Agent | Method | Yield (%) | Enantiomeric Excess (%) | Reference |

| Etiracetam | (S)-2-Chloromandelic Acid | Cocrystallization | 69.1 | ~100 | [3] |

| Resolution of 2-Chloromandelic Acid | |||||

| 2-Chloromandelic Acid | Chiral Amino Alcohol | Diastereomeric Salt Crystallization | >75 | >99 | [2] |

| 2-Chloromandelic Acid | Levetiracetam | Enantiospecific Cocrystallization | - | 78 (S-enantiomer in solid), 76 (R-enantiomer in liquid) | [4] |

| 2-Chloromandelic Acid | (R)-(+)-N-benzyl-1-phenylethylamine | Diastereomeric Salt Crystallization | - | - | [5] |

| 2-Chloromandelic Acid | D-O,O'-di-(p-toluoyl)-tartaric acid | Coordination-mediated resolution | - | - | [6] |

Key Experimental Protocols

General Protocol for Diastereomeric Salt Resolution of a Racemic Amine

-

Salt Formation: Dissolve the racemic amine and an equimolar amount of enantiomerically pure 2-chloromandelic acid in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture). The mixture is typically heated to ensure complete dissolution.

-

Crystallization: Allow the solution to cool slowly to room temperature, with or without seeding, to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can increase the yield.

-

Isolation: The crystallized salt is isolated by filtration and washed with a small amount of the cold solvent.

-

Liberation of the Free Amine: The isolated diastereomeric salt is dissolved in water, and the solution is basified (e.g., with NaOH or NaHCO3) to liberate the free amine.

-

Extraction and Purification: The enantiomerically enriched amine is extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure to yield the resolved product.

Protocol for the Cocrystallization Resolution of Etiracetam with (S)-2-Chloromandelic Acid

-

Preparation of the Solution: A solution of racemic etiracetam and (S)-2-chloromandelic acid is prepared in a suitable solvent, such as acetonitrile.

-

Seeding and Crystallization: The solution is seeded with pre-existing cocrystals of (S)-etiracetam-(S)-2-chloromandelic acid to induce crystallization. The mixture is then allowed to stand for a period to allow for crystal growth.

-

Isolation and Washing: The resulting cocrystals are collected by filtration and washed with a small amount of a solvent in which the cocrystal has low solubility but the undesired enantiomer has higher solubility.

-

Separation of the Resolved Compound: The isolated cocrystals are then treated to separate the resolved etiracetam from the 2-chloromandelic acid coformer.

Visualizing the Processes

To better illustrate the workflows and logical relationships in the application of 2-chloromandelic acid as a resolving agent, the following diagrams are provided.

References

- 1. US20080293965A1 - Process for the Dynamic Resolution of (Substituted) (R)- or (S)- Mandelic Acid - Google Patents [patents.google.com]

- 2. CN102603518A - Resolution method for 2-chloromandelic acid by crystalizing diastereomeric salts - Google Patents [patents.google.com]

- 3. WO2007078176A1 - The method of making optically active 2-chloromandelic acid esters and 2-chloromandelic acids by enzymatic method - Google Patents [patents.google.com]

- 4. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficient preparation of (R)-2-chloromandelic acid via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of (S)-(+)-2-Chloromandelic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (S)-(+)-2-Chloromandelic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide utilizes solubility data for the closely related compound, (R,S)-mandelic acid, as a representative model. The structural similarity suggests that the solubility behavior will be comparable, offering valuable insights for researchers and professionals in drug development and chemical synthesis. This document presents quantitative data, detailed experimental protocols, and visual representations of the methodologies.

Quantitative Solubility Data

The solubility of a compound is a critical parameter in various scientific and industrial applications, including reaction kinetics, crystallization process design, and formulation development. The following table summarizes the mole fraction solubility of (R,S)-mandelic acid in several common organic solvents at various temperatures. This data is derived from studies employing the analytical stirred-flask and weight analysis method.

Table 1: Mole Fraction Solubility (x₁) of (R,S)-Mandelic Acid in Various Organic Solvents at Different Temperatures (T/K) [1]

| T/K | Methanol (x₁) | Ethanol (x₁) | n-Propanol (x₁) | Isopropanol (x₁) |

| 283.15 | 0.1332 | 0.0986 | 0.0765 | 0.0654 |

| 288.15 | 0.1458 | 0.1089 | 0.0847 | 0.0728 |

| 293.15 | 0.1591 | 0.1201 | 0.0935 | 0.0809 |

| 298.15 | 0.1732 | 0.1321 | 0.1031 | 0.0897 |

| 303.15 | 0.1881 | 0.1449 | 0.1135 | 0.0993 |

| 308.15 | 0.2039 | 0.1586 | 0.1248 | 0.1097 |

| 313.15 | 0.2206 | 0.1733 | 0.1370 | 0.1210 |

| 318.15 | 0.2383 | 0.1890 | 0.1501 | 0.1333 |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. Below are detailed methodologies for two common techniques: the gravimetric method and a UV-Vis spectroscopic method.

Gravimetric Method (Stirred-Flask Method)

This is a classic and reliable method for determining equilibrium solubility.[1]

Materials and Apparatus:

-

This compound (or the analyte of interest)

-

Selected organic solvent

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (±0.0001 g)

-

Filtration unit with a syringe filter (e.g., 0.45 µm PTFE)

-

Drying oven

Procedure:

-

Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.

-

Equilibration: The vessel is sealed to prevent solvent evaporation and placed in the thermostatic water bath set to the desired temperature. The suspension is continuously stirred to facilitate the dissolution process and ensure the solution reaches equilibrium. The equilibration time can vary depending on the solute-solvent system and is typically determined through preliminary experiments (often 24-48 hours).

-

Sampling: Once equilibrium is reached, stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature and immediately filtered through a syringe filter to remove any undissolved particles.

-

Analysis: A known mass of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then evaporated in a drying oven at a temperature that ensures complete solvent removal without causing decomposition of the solute.

-

Calculation: The container with the dried solute is weighed. The mass of the dissolved solute and the mass of the solvent in the sample are calculated by difference. The solubility is then expressed in the desired units, such as mole fraction or grams of solute per 100 grams of solvent.

Diagram of the Gravimetric Experimental Workflow:

References

A Comprehensive Spectroscopic Analysis of (S)-(+)-2-Chloromandelic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (S)-(+)-2-Chloromandelic acid, a significant chiral intermediate in the synthesis of pharmaceuticals such as (S)-clopidogrel, a platelet aggregation inhibitor.[1][2] The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental methodologies.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Chloromandelic acid. It is important to note that some publicly available data does not differentiate between the enantiomers and may refer to the racemic mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Data for 2-Chloromandelic Acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.6 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~5.2 | Singlet | 1H | Methine proton (-CH(OH)) |

| Variable | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |

| Variable | Singlet | 1H | Hydroxyl proton (-OH) |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The protons of the carboxylic acid and hydroxyl groups are exchangeable and may appear as a broad singlet or not be observed at all, depending on the deuterated solvent used.

Table 2: ¹³C NMR Data for 2-Chloromandelic Acid

| Chemical Shift (ppm) | Assignment |

| ~170-175 | Carboxylic acid carbon (-COOH) |

| ~125-140 | Aromatic carbons (C₆H₄) |

| ~70-75 | Methine carbon (-CH(OH)) |

Note: The specific shifts for the aromatic carbons can be further resolved in high-resolution spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The data below is for Attenuated Total Reflectance (ATR) IR.

Table 3: Key IR Absorption Bands for 2-Chloromandelic Acid

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 2500-3300 | Strong, Broad | O-H | Carboxylic acid O-H stretch |

| ~3300-3500 | Medium, Broad | O-H | Alcohol O-H stretch |

| ~3000-3100 | Medium | C-H | Aromatic C-H stretch |

| ~1700-1750 | Strong | C=O | Carboxylic acid C=O stretch |

| ~1600 | Medium | C=C | Aromatic C=C stretch |

| ~1050-1250 | Strong | C-O | C-O stretch (alcohol and acid) |

| ~750 | Strong | C-Cl | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for 2-Chloromandelic Acid

| m/z | Ion |

| 186.01 | [M]⁺ (corresponding to C₈H₇³⁵ClO₃) |

| 188.01 | [M+2]⁺ (isotope peak for ³⁷Cl) |

| 141 | [M-COOH]⁺ |

| 113 | [M-COOH-CO]⁺ |

Note: The molecular weight of 2-Chloromandelic acid is 186.59 g/mol .[1][2][3][4] The listed m/z values are for the most abundant isotopes.

Detailed Methodologies

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 400 (400 MHz for ¹H, 100 MHz for ¹³C), is typically used.[5]

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

The solution is then transferred to a 5 mm NMR tube.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The instrument is tuned and the magnetic field is shimmed to achieve homogeneity and optimal resolution.

-

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer FTIR RXI spectrometer[5] or a Bruker Tensor 27 FT-IR[3], equipped with an ATR accessory is commonly used for solid samples.

Sample Preparation (ATR method):

-

A background spectrum of the clean ATR crystal (often diamond or zinc selenide) is recorded.

-

A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

The sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

After analysis, the ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, such as a Thermo-Fischer DSQ II GC-MS[5] or an electrospray ionization (ESI) mass spectrometer, can be used.

Sample Preparation (ESI-MS):

-

A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

The solution is infused directly into the ESI source via a syringe pump at a low flow rate.

Data Acquisition:

-

The ESI source parameters (e.g., spray voltage, capillary temperature) are optimized to achieve a stable signal.

-

Mass spectra are acquired in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.

-

The data is collected over a relevant mass range (e.g., m/z 50-500).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

(S)-(+)-2-Chloromandelic Acid: A Technical Guide to Enantiomeric Purity and Optical Rotation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for determining the enantiomeric purity and optical rotation of (S)-(+)-2-Chloromandelic acid. This chiral building block is of significant interest in the pharmaceutical industry, particularly as an intermediate in the synthesis of clopidogrel, an antiplatelet agent. Ensuring high enantiomeric purity is critical for the efficacy and safety of the final active pharmaceutical ingredient.

Quantitative Data Summary

| Parameter | Value | Method | Reference |

| Enantiomeric Excess (ee) | >99.0% | Chiral HPLC | [1] |

| Specific Optical Rotation ([α]) | Not available in cited literature. Must be determined experimentally. | Polarimetry | N/A |

The Relationship Between Enantiomeric Purity and Optical Rotation

The optical rotation of a chiral compound is directly proportional to its enantiomeric excess. For this compound, as the percentage of the (S)-enantiomer increases, the observed optical rotation will become more positive. A racemic mixture (50% S and 50% R) will exhibit no optical rotation. The theoretical maximum positive rotation is achieved with an enantiomerically pure (100% ee) sample of the (S)-enantiomer.

Experimental Protocols

Accurate determination of enantiomeric purity and optical rotation requires precise experimental execution. Below are detailed methodologies based on established techniques.

Determination of Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a robust method for separating and quantifying the enantiomers of 2-Chloromandelic acid.

Workflow for Chiral HPLC Analysis:

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Chiral Stationary Phase:

-

CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm) has been used for the separation of 2-Chloromandelic acid enantiomers.

-

CHIRALCEL® OZ-3 (150 mm x 4.6 mm, 3 µm) is another suitable column.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of 2-Chloromandelic acid in a suitable solvent (e.g., ethanol or the mobile phase).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of n-hexane, isopropanol (or ethanol), and trifluoroacetic acid (TFA). A typical ratio is n-hexane/2-propanol/TFA = 90/10/0.1.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 210 nm or 230 nm.

-

Injection Volume: 5-10 µL.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (R) and (S) enantiomers.

-

Integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

-

Measurement of Optical Rotation by Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation is a fundamental physical property of an enantiomerically pure compound.

Workflow for Polarimetry Measurement:

Methodology:

-

Instrumentation: A polarimeter equipped with a sodium lamp (D-line, 589 nm) and a temperature-controlled sample cell.

-

Sample Preparation:

-

Accurately weigh a sample of enantiomerically pure this compound.

-

Dissolve the sample in a known volume of a specified solvent (e.g., ethanol, methanol, or chloroform) to achieve a precise concentration (c), typically expressed in g/100 mL.

-

-

Measurement:

-

Calibrate the polarimeter with the pure solvent (blank).

-

Fill the sample cell (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.

-

Measure the observed optical rotation (α) at a controlled temperature (e.g., 20 °C or 25 °C).

-

-

Calculation of Specific Rotation ([α]): The specific rotation is calculated using the Biot's law formula: [α]Tλ = α / (l x c) Where:

-

[α]Tλ = specific rotation at temperature T and wavelength λ

-

α = observed rotation in degrees

-

l = path length of the sample cell in decimeters (dm)

-

c = concentration of the solution in g/mL or g/100mL (ensure consistency with the formula's convention)

-

Conclusion

The determination of enantiomeric purity and optical rotation are indispensable for the quality control of this compound in research and pharmaceutical development. While chiral chromatography provides a direct and accurate measure of enantiomeric excess, polarimetry is essential for determining the specific rotation, a key characteristic of the enantiomerically pure compound. The protocols and information provided in this guide offer a solid foundation for researchers and scientists working with this important chiral intermediate.

References

(S)-(+)-2-Chloromandelic Acid: A Technical Guide to Chemical Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for (S)-(+)-2-Chloromandelic acid. The information herein is curated for researchers, scientists, and professionals in drug development who utilize this chiral building block in their work. This document outlines general stability information, potential degradation pathways, and representative experimental protocols for stability assessment.

Core Chemical Properties and Stability Profile

This compound is a white to off-white crystalline solid.[1] It is a chiral carboxylic acid widely used as an intermediate in the synthesis of pharmaceuticals, most notably for the antiplatelet agent Clopidogrel. Understanding its stability is critical for ensuring the quality, efficacy, and safety of downstream products.

Based on available safety data sheets (SDS) and chemical supplier information, this compound is considered stable under recommended storage conditions.[2][3][4] However, like many complex organic molecules, it is susceptible to degradation under specific environmental stressors. The primary factors influencing its stability are temperature, light, moisture, and compatibility with other chemical agents.

General Storage Recommendations

To maintain the integrity and purity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Source(s) |

| Temperature | Room Temperature | [5] |

| Atmosphere | Store in a cool, dry, well-ventilated area. | [6][7] |

| Container | Keep in a tightly-closed container. | [4][6][7] |

| Light | Protect from direct sunlight; store in a dark place. | [5][7] |

| Moisture | Avoid moisture. | [3] |

Incompatible Materials

Contact with the following substances should be avoided to prevent chemical reactions and degradation:

Hazardous Decomposition

In the event of a fire, thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen chloride.[6]

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively available in public literature, potential degradation pathways can be inferred based on its chemical structure. The molecule possesses a carboxylic acid, a secondary alcohol, and a chlorinated aromatic ring, all of which can be susceptible to degradation under stress conditions. Forced degradation studies, which intentionally expose the compound to harsh conditions, are designed to identify these pathways.[4][8]

A general workflow for conducting a forced degradation study is outlined below:

Based on the functional groups present in this compound, the following hypothetical degradation pathways may occur under forced degradation conditions. It is important to note that these are predictive and would require experimental verification.

Representative Experimental Protocols for Stability Assessment

The following are representative protocols for conducting forced degradation studies on a compound such as this compound. These protocols are based on general industry practices and regulatory guidelines and should be adapted and optimized for specific laboratory conditions and analytical instrumentation.[3][6]

Preparation of Stock and Working Solutions

-

Stock Solution: Accurately weigh and dissolve a suitable amount of this compound in a volumetric flask with a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solutions: Prepare working solutions by diluting the stock solution with the same solvent to a final concentration suitable for the analytical method (e.g., 100 µg/mL).

Forced Degradation Procedures

For each condition, a parallel control sample (drug substance in the same solvent without the stressor) should be prepared and analyzed.

3.2.1. Acid Hydrolysis

-

To 1 mL of the working solution, add 1 mL of 0.1 N HCl.

-

Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.

-

Dilute the solution to a suitable volume with the mobile phase of the analytical method.

3.2.2. Base Hydrolysis

-

To 1 mL of the working solution, add 1 mL of 0.1 N NaOH.

-

Incubate the solution at 60°C for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

-

After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N HCl.

-

Dilute the solution to a suitable volume with the mobile phase.

3.2.3. Oxidative Degradation

-

To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

-

Dilute the solution to a suitable volume with the mobile phase.

3.2.4. Thermal Degradation (Solid State)

-

Place a known quantity of the solid compound in a petri dish and expose it to a high temperature (e.g., 60°C or 80°C) in a hot air oven for a specified period (e.g., 24, 48, 72 hours).

-

After exposure, allow the sample to cool to room temperature.

-

Prepare a solution of a known concentration in a suitable solvent for analysis.

3.2.5. Photolytic Degradation

-

Expose the working solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration, as per ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature conditions.

-

Analyze the exposed and control samples.

Analytical Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is typically used for the analysis of the stressed samples.[9][10]

-

Column: A C18 column is commonly used for reversed-phase chromatography.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed to separate the parent compound from its degradation products.

-

Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is advantageous for assessing peak purity.

-

Mass Spectrometry (MS) Detection: Coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of the degradation products.[9]

Conclusion

This compound is a chemically stable compound under recommended storage conditions. However, its stability can be compromised by exposure to high temperatures, light, moisture, and incompatible chemicals. While specific quantitative stability data and established degradation pathways for this compound are not widely published, this guide provides a framework for its proper storage and handling, as well as representative methodologies for conducting stability assessments. For critical applications in drug development, it is imperative to perform in-house forced degradation studies to identify potential degradants and develop validated stability-indicating analytical methods to ensure the quality and safety of the final product.

References

- 1. CAS 52950-18-2: (-)-2-Chloromandelic acid | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. ijrpp.com [ijrpp.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. youtube.com [youtube.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. medcraveonline.com [medcraveonline.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

Methodological & Application

Application Notes: Chiral Resolution of Amines with (S)-(+)-2-Chloromandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chiral resolution of racemic amines utilizing (S)-(+)-2-chloromandelic acid as the resolving agent. The methodology is based on the principle of diastereomeric salt formation, where the enantiomers of a racemic amine react with a single enantiomer of a chiral acid to form two diastereomeric salts with different physical properties, notably solubility. This difference allows for their separation by fractional crystallization. Subsequent liberation of the amine from the separated diastereomeric salt yields the enantiomerically enriched amine. This application note includes a step-by-step experimental protocol, data presentation in tabular format for clarity, and a visual representation of the workflow.

Introduction

Chiral amines are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The stereochemistry of these amines often dictates their pharmacological activity and toxicological profile. Consequently, the production of enantiomerically pure amines is of paramount importance.[1] One of the most robust and economically viable methods for obtaining single enantiomers from a racemic mixture is through classical resolution via diastereomeric salt formation.[2]

This compound is an effective chiral resolving agent for a variety of amines. Its acidic nature allows for the ready formation of salts with basic amines, and the presence of a chiral center facilitates the formation of diastereomers with distinct crystallographic properties.

Principle of Resolution

The fundamental principle of this resolution technique is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have different physical properties such as solubility, melting point, and crystal structure.[3]

A racemic mixture of an amine, containing both (R)-amine and (S)-amine, is reacted with an enantiomerically pure resolving agent, in this case, this compound. This reaction yields two diastereomeric salts: ((R)-amine)-((S)-2-chloromandelate) and ((S)-amine)-((S)-2-chloromandelate). Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize from the solution, leaving the other diastereomer dissolved in the mother liquor. The less soluble diastereomeric salt is then isolated by filtration. Finally, the resolved amine is liberated from the salt by treatment with a base, and the chiral resolving agent can be recovered.

Experimental Protocol

This protocol provides a general procedure for the chiral resolution of a primary amine. Optimization of solvent, temperature, and stoichiometry may be required for specific amines.

Materials and Equipment

-

Racemic amine

-

This compound

-

Anhydrous solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate)

-

Aqueous base solution (e.g., 2 M NaOH or KOH)

-

Aqueous acid solution (e.g., 2 M HCl)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Crystallization dish or Erlenmeyer flask

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Separatory funnel

-

pH paper or pH meter

-

Analytical equipment for determining enantiomeric excess (e.g., Chiral HPLC, NMR with a chiral solvating agent)

Step 1: Formation and Crystallization of Diastereomeric Salts

-

Dissolution: In a round-bottom flask, dissolve the racemic amine (1.0 eq.) in a suitable anhydrous solvent (e.g., methanol or ethanol). The choice of solvent is critical and often determined empirically through screening.[2][4] In a separate flask, dissolve this compound (0.5 - 1.0 eq.) in the same solvent, using gentle heating if necessary.

-

Salt Formation: Slowly add the this compound solution to the amine solution with continuous stirring. Salt formation is typically exothermic.

-

Crystallization: Allow the mixture to cool to room temperature. If no crystals form, the solution can be cooled further in an ice bath or a refrigerator. Seeding with a small crystal of the desired diastereomeric salt can induce crystallization. Allow the crystallization to proceed for a period of time (typically several hours to overnight) to maximize the yield of the less soluble salt.[5]

-

Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the isolated diastereomeric salt crystals under vacuum.

Step 2: Liberation of the Enantiomerically Enriched Amine

-

Dissolution of the Salt: Dissolve the dried diastereomeric salt in a minimal amount of water or a mixture of water and an organic solvent.

-

Basification: Add a sufficient amount of an aqueous base solution (e.g., 2 M NaOH) to the dissolved salt with stirring until the pH is basic (pH > 10). This will deprotonate the amine, liberating the free base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane). Perform multiple extractions to ensure complete recovery.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched amine.

Step 3: Recovery of the Chiral Resolving Agent

-

Acidification: The aqueous layer from the extraction in Step 2 contains the sodium salt of this compound. Acidify this aqueous layer with an aqueous acid solution (e.g., 2 M HCl) to a pH < 2.

-

Extraction: Extract the protonated this compound with an appropriate organic solvent (e.g., ethyl acetate).

-

Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to recover the chiral resolving agent.

Step 4: Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess of the resolved amine should be determined using an appropriate analytical technique.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining e.e.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The e.e. can be determined by ¹H NMR spectroscopy using a chiral solvating agent, such as (S)-mandelic acid, which forms diastereomeric complexes that exhibit distinct signals for each enantiomer.[1]

Data Presentation

The efficiency of a chiral resolution is evaluated based on the yield and the enantiomeric excess of the resolved product. The following tables provide a template for presenting such data.

Table 1: Screening of Solvents for Diastereomeric Salt Crystallization

| Entry | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) of Salt (%) |

| 1 | Methanol | 45 | 85 |

| 2 | Ethanol | 40 | 92 |

| 3 | Isopropanol | 35 | 95 |

| 4 | Ethyl Acetate | 30 | 88 |

Table 2: Resolution of Racemic 1-Phenylethylamine with this compound

| Parameter | Value |

| Racemic Amine | 1-Phenylethylamine |

| Molar Ratio (Amine:Acid) | 1:0.6 |

| Crystallization Solvent | Isopropanol |

| Crystallization Temperature | 4 °C |

| Yield of Resolved (R)-Amine | 38% |

| Enantiomeric Excess (e.e.) of (R)-Amine | >98% |

Visualization of the Workflow

The following diagram illustrates the overall workflow of the chiral resolution process.

Caption: Workflow for the chiral resolution of amines.

Troubleshooting

-

No crystal formation: Try a different solvent or solvent mixture, increase the concentration of the solutes, cool the solution to a lower temperature, or introduce a seed crystal.

-

Low diastereomeric excess: The diastereomeric excess of the crystallized salt can often be improved by recrystallization.

-

Oily precipitate: This may occur if the salt is too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture.

Conclusion

The chiral resolution of amines using this compound is a powerful and versatile method for obtaining enantiomerically pure compounds. The success of the resolution is highly dependent on the choice of solvent and crystallization conditions, which often require empirical optimization for each specific amine. The protocol provided herein serves as a comprehensive guide for researchers to develop and implement this important synthetic technique.

References

Application Note: Chiral Resolution of Racemic Amines via Diastereomeric Salt Formation with (S)-(+)-2-Chloromandelic Acid

Abstract

This application note provides a detailed protocol for the chiral resolution of racemic amines through diastereomeric salt formation using (S)-(+)-2-Chloromandelic acid as the resolving agent. This method is a cornerstone technique in pharmaceutical development and fine chemical synthesis for the isolation of pure enantiomers. The protocol outlines the formation of diastereomeric salts, their fractional crystallization, and the subsequent recovery of the enantiomerically enriched amine. This document is intended for researchers, scientists, and professionals in drug development seeking a practical guide to enantiomeric separation.

Introduction

Chirality is a critical consideration in the pharmaceutical industry, as enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is therefore a fundamental step in the development of safe and effective chiral drugs. Diastereomeric salt formation is a classical and widely employed method for chiral resolution, particularly for racemic compounds containing acidic or basic functional groups.[1]

This technique involves the reaction of a racemic mixture with a single, pure enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, such as solubility, melting point, and crystal structure.[2] This difference in solubility allows for the separation of the diastereomers through fractional crystallization. Once separated, the desired enantiomer can be recovered from its diastereomeric salt by a simple acid-base work-up.

This compound is an effective chiral resolving agent for a variety of racemic amines. Its carboxylic acid moiety readily reacts with basic amines to form salts, and its chiral center facilitates the formation of diastereomers with differing solubilities, enabling their separation.

Principle of the Method

The chiral resolution process using this compound involves three key stages, as illustrated in the workflow diagram below.

Figure 1: General workflow for the chiral resolution of a racemic amine.

-

Diastereomeric Salt Formation: The racemic amine is reacted with an equimolar amount of this compound in a suitable solvent. This acid-base reaction results in the formation of a mixture of two diastereomeric salts.

-

Fractional Crystallization: The solvent system is chosen such that one of the diastereomeric salts is significantly less soluble than the other. Upon cooling or concentration of the solution, the less soluble diastereomer selectively crystallizes, while the more soluble diastereomer remains in the mother liquor.

-

Recovery of the Enantiomer: The crystallized diastereomeric salt is isolated by filtration. The pure enantiomer of the amine is then liberated from the salt by treatment with a base, which deprotonates the amine and allows for its extraction into an organic solvent. The resolving agent can also be recovered and recycled.

Experimental Protocols

The following protocols provide a general guideline for the chiral resolution of a racemic amine. Optimization of solvent systems, temperature, and crystallization time may be necessary for specific amines.

Materials and Equipment

-

Racemic amine

-

This compound

-

Solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium hydroxide (NaOH), 1 M and 2 M solutions

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

-

Stirring plate and magnetic stir bars

-

Heating mantle or water bath

-

Büchner funnel and filter paper

-

Rotary evaporator

-

pH paper or pH meter

-

Analytical balance

-

Polarimeter for measuring optical rotation

-

Chiral HPLC or GC system for determining enantiomeric excess

Protocol 1: Diastereomeric Salt Formation and Crystallization

-

Dissolution: In an Erlenmeyer flask, dissolve the racemic amine (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol). In a separate flask, dissolve this compound (1.0 eq.) in the same solvent, warming gently if necessary to achieve complete dissolution.

-

Salt Formation: Slowly add the solution of this compound to the solution of the racemic amine with continuous stirring. An exothermic reaction may be observed.

-

Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, the solution can be further cooled in an ice bath or a refrigerator. In some cases, partial evaporation of the solvent or the addition of an anti-solvent (a solvent in which the salt is less soluble, e.g., hexane) may be required to induce crystallization.[3]

-

Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Recovery of the Enantiomerically Enriched Amine

-

Dissolution of the Salt: Suspend the dried diastereomeric salt crystals in water.

-

Basification: Add a 2 M NaOH solution dropwise while stirring until the pH of the solution is basic (pH > 10). This will neutralize the carboxylic acid and liberate the free amine.

-

Extraction: Extract the liberated amine into an organic solvent such as dichloromethane or ethyl acetate. Perform the extraction three times to ensure complete recovery.

-

Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

Protocol 3: Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess of the recovered amine should be determined using an appropriate analytical technique.

-

Sample Preparation: Prepare a solution of the recovered amine of a known concentration in a suitable solvent.

-

Chiral HPLC/GC Analysis: Inject the sample onto a chiral stationary phase column. The mobile phase and column temperature should be optimized to achieve baseline separation of the two enantiomers.

-

Calculation of e.e.: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation

The success of a chiral resolution is evaluated based on the yield of the less soluble diastereomeric salt and the enantiomeric excess of the recovered amine. The following table presents representative data from the resolution of a racemic acid with a chiral amine, which illustrates the typical outcomes of a successful diastereomeric salt formation and crystallization.

| Parameter | Result |

| Racemic Compound | 4-Chloromandelic Acid |

| Resolving Agent | (R)-(+)-Benzyl-1-phenylethylamine |

| Crystallization Solvent | Ethanol |

| Yield of Less Soluble Diastereomeric Salt | 81.8% |

| Diastereomeric Excess (d.e.) of Salt | 94.8% |

| Enantiomeric Excess (e.e.) of Recovered Acid | >99% (after recrystallization) |

| Table 1: Representative data from the resolution of 4-Chloromandelic Acid with (R)-(+)-Benzyl-1-phenylethylamine.[3] |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No crystal formation | The diastereomeric salt is too soluble in the chosen solvent. | Try a less polar solvent or a solvent mixture. Add an anti-solvent to decrease solubility. Concentrate the solution by slow evaporation. |

| Oily precipitate forms instead of crystals | The melting point of the diastereomeric salt is below the temperature of the solution. | Use a solvent with a lower boiling point. Ensure slow cooling. |

| Low yield of diastereomeric salt | The solubilities of the two diastereomers are too similar in the chosen solvent. | Screen a wider range of solvents and crystallization temperatures. |

| Low enantiomeric excess of the recovered amine | Incomplete separation of the diastereomers. | Recrystallize the diastereomeric salt one or more times before proceeding with the recovery of the amine. Ensure the crystals are thoroughly washed with cold solvent after filtration. |

Logical Relationships in Chiral Resolution

The success of a diastereomeric salt resolution is dependent on the interplay of several factors, as depicted in the following diagram.

Figure 2: Key factors influencing the outcome of a chiral resolution.

Conclusion

The use of this compound for the diastereomeric salt resolution of racemic amines is a robust and effective method for obtaining enantiomerically pure compounds. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this technique. Careful selection of solvents and optimization of crystallization conditions are paramount to achieving high yields and excellent enantiomeric purity.

References

Application Notes and Protocols for Enantiomeric Separation via Cocrystallization with (S)-(+)-2-Chloromandelic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chiral separation is a critical process in the pharmaceutical industry, as enantiomers of a drug molecule often exhibit significantly different pharmacological and toxicological profiles.[1][2] Cocrystallization has emerged as a powerful technique for the separation of enantiomers, particularly for compounds that are not amenable to classical resolution via diastereomeric salt formation.[1][3] This method involves the formation of a crystalline solid composed of two or more different molecules in the same crystal lattice. When a chiral resolving agent, such as (S)-(+)-2-chloromandelic acid, is used, it can selectively cocrystallize with one enantiomer of a racemic compound, enabling its separation from the other.

This compound is a valuable chiral resolving agent due to its ability to form specific intermolecular interactions, such as hydrogen bonds, with target molecules.[4] This document provides detailed application notes and protocols for the enantiomeric separation of chiral compounds using this compound through cocrystallization.

I. Quantitative Data Summary

The following tables summarize the quantitative data from representative studies on enantiomeric separation using chiral acids, including this compound.

Table 1: Enantiomeric Separation of Etiracetam (ETI) using this compound (S-2CLMA)

| Racemic Compound | Chiral Coformer | Method | Yield (%) | Enantiomeric Purity (%) | Reference |

| Etiracetam (ETI) | This compound (S-2CLMA) | Solution Cocrystallization | 69.1 | ~100 | [1][2][3] |

Table 2: Resolution of Halogenated Mandelic Acids using Levetiracetam (LEV) as a Chiral Resolving Agent

| Racemic Compound | Chiral Resolving Agent | Method | Solid Phase Enantiomeric Excess (ee, %) | Liquid Phase Enantiomeric Excess (ee, %) | Reference |

| 2-Chloromandelic Acid (2-ClMA) | Levetiracetam (LEV) | Solution Cocrystallization | 78 (S-enantiomer) | 76 (R-enantiomer) | [4] |

| 3-Chloromandelic Acid (3-ClMA) | Levetiracetam (LEV) | Solution Cocrystallization | 63 (R-enantiomer) | Not Reported | [4] |

II. Experimental Protocols

This section provides detailed methodologies for key experiments involving cocrystallization for enantiomeric separation.

Protocol 1: Enantiomeric Separation of Etiracetam (ETI) via Solution Cocrystallization with this compound (S-2CLMA)

This protocol is adapted from the work of Nulek et al. (2022).[1][3]

Materials:

-

Racemic Etiracetam (rac-ETI)

-

This compound (S-2CLMA)

-

Acetonitrile (ACN)

-

Diethyl ether

-

Vials

-

Magnetic stirrer and stir bars

-

Heating plate

-

Cooling bath (-14 °C)

-

Vacuum filtration apparatus

-

Drying oven

Procedure:

-

Preparation of the Solution:

-

Crystallization:

-

Once a clear solution is obtained, cool the solution to -14 °C in a cooling bath.[1][3]

-

Seed the solution with a small amount of pre-made S-ETI:S-2CLMA cocrystal. Seeding can be initiated once the solution reaches the crystallization temperature.[1][3]

-

Allow the crystallization to proceed for 48 hours to maximize the yield of the cocrystal.[1][3]

-

-